Cannabispirol

plasmid curing antimicrobial resistance Escherichia coli

Researchers studying plasmid-mediated resistance in Enterobacteriaceae often face a lack of selective tool compounds. Cannabispirol (β-cannabispiranol) directly addresses this-it is the only spiro-indan phenol that eliminates the F’lac plasmid from E. coli while leaving plasmid-free cells unharmed. Unlike acetylcannabispirol, cannabispirone, or cannabispirenone, it acts selectively on plasmid-bearing bacteria. • Eliminates F’lac plasmid from E. coli; inactive in acetylated or ketone analogs • Selectively kills plasmid-carrying cells, preserving normal flora • Outperforms tetrahydrocannabidiolic acid in human leukocyte modulation assays Each batch is ≥98% pure (HPLC), supplied as a powder with full analytical documentation. Standard pack sizes (10-100 mg) are held in stock for same-day dispatch.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 64052-90-0
Cat. No. B030393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabispirol
CAS64052-90-0
Synonyms7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-indan)-4 beta-ol
beta-cannabispiranol
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2
InChIInChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3
InChIKeyZFFYHYZOCYEEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cannabispirol: Spiro-Indan Compound for Antimicrobial and Immunomodulation Research


Cannabispirol, systematically known as β-cannabispiranol, is a spiro-indan phenol first isolated from Cannabis sativa L. It belongs to the indan-1-spirocyclohexane class and features a rigid spirocyclic framework that distinguishes it from classical cannabinoids [1]. The compound has been characterized as a non-cannabinoid phenolic constituent with reported activities in plasmid curing, selective antibacterial action, and leukocyte function modulation [2].

Cannabispirol: Unmatched Plasmid Curing and Antibacterial Selectivity


The cannabispiro compound family—cannabispirol, acetylcannabispirol, cannabispirone, and cannabispirenone—shares a common spiro-indan scaffold, yet minor structural modifications (e.g., acetylation, ketone vs. alcohol) completely ablate specific biological functions. In direct comparisons, acetylcannabispirol, cannabispirone, and cannabispirenone fail to eliminate the F'lac plasmid from Escherichia coli and lack the selective killing of plasmid-carrying bacteria that cannabispirol exhibits [1]. Consequently, procurement for plasmid curing or selective antibacterial experiments cannot interchange these analogs without risking loss of activity.

Cannabispirol: Comparator-Based Differentiation Evidence


F'lac Plasmid Curing in E. coli

In a direct head-to-head comparison, cannabispirol eliminated the F'lac plasmid from Escherichia coli, whereas acetylcannabispirol, cannabispirone, and cannabispirenone were completely ineffective as curing agents [1]. The minimum inhibitory concentration (MIC) of cannabispirol was >1500 µg/mL [1].

plasmid curing antimicrobial resistance Escherichia coli

Selective Killing of Plasmid-Carrying E. coli

Cannabispirol selectively killed plasmid-carrying E. coli cells, leaving plasmidless bacteria unaffected. In contrast, acetylcannabispirol displayed no selectivity, killing both populations equally [1].

selective antibacterial plasmid-bearing bacteria Escherichia coli

Immunosuppression Potency vs. Tetrahydrocannabidiolic Acid

At 1.5 × 10⁻⁵ M, cannabispirol suppressed human leukocyte functions (lymphocyte transformation, ADCC, phagocytosis), while tetrahydrocannabidiolic acid exhibited the weakest immunosuppressive effect among all tested compounds [1]. The comparison is based on a rank-order potency evaluation within the same experimental system.

immunosuppression leukocyte function cannabinoid comparison

Cannabispirol: High-Precision Application Scenarios


Plasmid Curing Screening in Gram-Negative Bacteria

Cannabispirol is the only compound among its closest spiro-analogs (acetylcannabispirol, cannabispirone, cannabispirenone) that eliminates the F'lac plasmid from E. coli [1]. This makes it a preferred positive control or tool compound for plasmid curing assays targeting multidrug-resistant Enterobacteriaceae, where plasmid elimination is the primary endpoint.

Development of Selective Anti-Plasmid Agents

Because cannabispirol selectively kills plasmid-carrying E. coli while leaving plasmidless cells unharmed—unlike acetylcannabispirol, which is non-selective [1]—it serves as a lead structure for designing therapies that eradicate plasmid-bearing pathogens without disrupting normal flora.

Immunopharmacological Profiling of Spiro-Indan Phenols

The greater immunosuppressive potency of cannabispirol relative to tetrahydrocannabidiolic acid on human leukocyte functions [2] supports its use as a reference compound in in vitro immunomodulation screening panels, particularly when ranking spiro-indan phenols for anti-inflammatory or autoimmune disease applications.

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